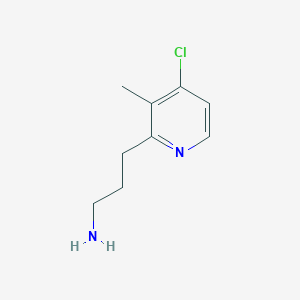
3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, which is attached to a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine typically involves the reaction of 4-chloro-3-methylpyridine with a suitable amine precursor. One common method is the reductive amination of 4-chloro-3-methylpyridine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or alcohols derived from the reduction of the chloro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity for these targets. The propan-1-amine chain may also play a role in enhancing its solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Similar structure with a different substitution pattern on the pyridine ring.
3-(2-Methylpyridin-4-yl)propan-1-amine: Similar structure with a methyl group on the pyridine ring instead of a chloro group.
Uniqueness
3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine is unique due to the specific combination of chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
3-(4-chloro-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-8(10)4-6-12-9(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3 |
InChIキー |
WUQQLEIWKRCKLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















